molecular formula C11H15F2NO2 B1399037 {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine CAS No. 1249625-11-3

{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine

Cat. No.: B1399037
CAS No.: 1249625-11-3
M. Wt: 231.24 g/mol
InChI Key: JIJNRORDEGANFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a 3-(difluoromethoxy)phenyl group attached to a methylene bridge, which is further connected to a 2-methoxyethylamine moiety. Its molecular formula is C₁₁H₁₅F₂NO₂, with a molecular weight of 255.24 g/mol (exact value may vary depending on isotopic composition) .

Properties

IUPAC Name

N-[[3-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-15-6-5-14-8-9-3-2-4-10(7-9)16-11(12)13/h2-4,7,11,14H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJNRORDEGANFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CC=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine typically involves the reaction of 3-(difluoromethoxy)benzyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the methoxyethylamine side chain may influence its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine with compounds sharing structural motifs (e.g., fluorinated aromatic rings, methoxy/amine substituents):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Notes Evidence ID
This compound C₁₁H₁₅F₂NO₂ 255.24 -3-(OCF₂H)Ph-CH₂-
-NH-(CH₂)₂-OCH₃
Potential HDAC inhibition (inferred from similar boronic acid derivatives)
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine C₁₂H₁₆F₃N₂ 260.26 -3-(CF₃)Ph-NH-(CH₂)₂-N(CH₃)₂ Agrochemical applications (trifluoromethyl group enhances pesticidal activity)
{1-[3-(Difluoromethoxy)phenyl]ethyl}[2-(pyrrolidin-1-yl)ethyl]amine C₁₅H₂₂F₂N₂O 284.34 -3-(OCF₂H)Ph-CH(CH₂NH-
-pyrrolidinyl group
Enhanced membrane permeability due to pyrrolidine moiety
[2-(3,4-Dimethoxy-phenyl)ethyl]-(5-methyl-furan-2-ylmethyl)amine C₁₇H₂₁NO₃ 287.35 -3,4-(OCH₃)Ph-(CH₂)₂-NH-
-furan-CH₂-
Used as a reference standard in analytical chemistry
2-[3-(Difluoromethoxy)-4-methoxyphenyl]-2-(thiomorpholin-4-yl)ethan-1-amine C₁₄H₂₀F₂N₂O₂S 318.38 -3-(OCF₂H)-4-OCH₃Ph-
-thiomorpholine
Thiomorpholine improves binding to sulfur-rich enzyme pockets

Key Observations

Electronic and Steric Effects
  • Fluorinated Groups : The difluoromethoxy group in the target compound offers a balance of electronegativity and steric bulk compared to trifluoromethyl (in ) or pentafluoroethyl (in ), which may reduce metabolic oxidation .
  • Methoxy vs. Pyrrolidine/Thiomorpholine : The 2-methoxyethylamine in the target compound provides moderate polarity, whereas pyrrolidine () or thiomorpholine () substituents introduce cyclic amines that enhance conformational rigidity and target affinity.
Solubility and Pharmacokinetics
  • The 2-methoxyethyl chain in the target compound likely enhances aqueous solubility compared to purely aromatic or alkylamine analogs (e.g., ). However, thiomorpholine derivatives () may exhibit better tissue penetration due to increased lipophilicity.

Biological Activity

The compound {[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. The presence of a difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The molecular formula of This compound is CHFNO. Its structure comprises:

  • A difluoromethoxy group attached to a phenyl ring .
  • A 2-methoxyethyl amine moiety which contributes to its pharmacological profile.

This configuration suggests potential interactions with various biological targets, influencing its activity in biochemical pathways.

The mechanism of action for This compound is hypothesized to involve:

  • Binding Affinity : The difluoromethoxy group may enhance binding affinity to specific receptors or enzymes, modulating their activity.
  • Hydrogen Bonding : The amine group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.
  • Metabolic Stability : Enhanced stability due to fluorination may lead to prolonged activity in biological systems.

These interactions can result in various biological effects, including enzyme inhibition and modulation of receptor activity .

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities. The following table summarizes findings related to the biological activity of This compound and structurally related compounds:

Compound NameStructure FeaturesBiological Activity
This compound Difluoromethoxy group + 2-methoxyethyl aminePotential enzyme inhibition, receptor modulation
3-Methoxybenzylamine Methoxy group instead of difluoromethoxyAntidepressant activity
4-Difluorobenzylamine Difluoro substitution on a different positionAnticancer properties
2-Amino-5-fluorobenzophenone Fluoro substitution on benzophenoneAntimicrobial effects

The unique features of This compound may lead to improved bioavailability and reduced toxicity compared to its analogs .

Case Studies

Research into the biological activity of similar difluoromethoxy compounds has yielded promising results. For instance:

  • A study on 4-(Difluoromethoxy)phenylmethanamine indicated significant interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
  • Another investigation highlighted the anticancer properties of structurally related compounds, emphasizing the importance of the difluoromethoxy group in enhancing therapeutic efficacy .

These findings underscore the need for further exploration of This compound in preclinical and clinical settings.

Future Directions

Ongoing research aims to elucidate the specific mechanisms underlying the biological activities of This compound . Key areas for future investigation include:

  • Detailed pharmacodynamics studies to assess efficacy and safety profiles.
  • Exploration of potential therapeutic applications in oncology and neurology.
  • Development of synthetic pathways for producing derivatives with enhanced properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine
Reactant of Route 2
Reactant of Route 2
{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.